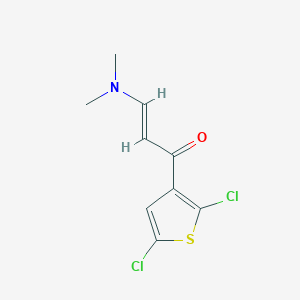

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one

Description

The compound (2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative featuring a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a dimethylamino group conjugated to the α,β-unsaturated ketone system. Its molecular formula is C₁₅H₁₃Cl₂NOS, with a molar mass of 326.22 g/mol . The crystal structure (triclinic, space group P1) reveals bond lengths and angles consistent with strong conjugation across the enone system, stabilizing the (2E)-configuration. The thiophene ring adopts a planar geometry, with a dihedral angle of 8.7° relative to the enone plane, influencing intermolecular interactions .

Propriétés

IUPAC Name |

(E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NOS/c1-12(2)4-3-7(13)6-5-8(10)14-9(6)11/h3-5H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHIYXCGAJUJID-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(SC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(SC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorothiophene and dimethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enone structure.

Reaction Steps: The process involves the condensation of 2,5-dichlorothiophene with dimethylamine in the presence of a base, followed by the addition of a suitable aldehyde to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the enone structure to a saturated ketone or alcohol.

Substitution: The chlorine atoms in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Applications

Antimicrobial Activity:

Chalcone derivatives are known for their antimicrobial properties. Studies have shown that (2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one exhibits significant antibacterial activity against various strains, making it a candidate for pharmaceutical applications .

Antioxidant Properties:

The phenolic groups present in chalcones contribute to their radical quenching abilities, suggesting potential use as antioxidants in food preservation and pharmaceuticals. This property is particularly valuable in developing natural preservatives .

Anti-inflammatory Effects:

Research indicates that chalcone derivatives can modulate inflammatory responses. The presence of the dimethylamino group enhances the compound's ability to interact with biological targets involved in inflammation .

Non-linear Optical Properties

Chalcones are recognized for their non-linear optical properties, which make them suitable for applications in photonics and optoelectronics. The unique configuration of this compound allows for excellent light transmittance and good crystallizability, making it a candidate for developing optical devices .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Tomar et al., 2007 | Evaluated antimicrobial properties of chalcone derivatives containing thiophene moieties | Potential drug development for bacterial infections |

| Indira et al., 2002 | Investigated non-linear optical properties of various chalcones | Development of optical materials |

| Ezhilarasi et al., 2015 | Studied the synthesis and biological evaluation of similar compounds | Insights into anti-inflammatory applications |

Future Research Directions

Further research is encouraged to explore:

- Mechanistic Studies: Understanding the molecular mechanisms behind the biological activities of this compound could enhance its application in drug design.

- Formulation Development: Investigating different formulations could improve the bioavailability and efficacy of this compound in therapeutic settings.

- Expanded Biological Testing: Testing against a broader range of pathogens and diseases will help determine its full potential as an antimicrobial or anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of the dimethylamino group and chlorine atoms can influence its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Substituent Effects on Electronic and Structural Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 2,5-dichlorothiophene moiety in the target compound enhances electron deficiency, increasing polarizability compared to fluorine or methoxy-substituted chalcones .

- Donor-Acceptor Effects: The dimethylamino group acts as an electron donor, creating a push-pull system with the dichlorothiophene acceptor. This results in higher nonlinear optical (NLO) response compared to urea, as seen in analogues like (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one .

- Crystal Packing: Halogen substituents (Cl, F) promote halogen bonding and C–H···Cl interactions, stabilizing triclinic or monoclinic lattices. For example, (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one exhibits tighter packing (V = 747.2 ų) compared to non-halogenated derivatives .

Hirshfeld Surface and Intermolecular Interactions

Hirshfeld surface analysis of chalcones reveals dominant interactions:

- Target Compound : C–H···O (carbonyl) and C–H···Cl interactions account for ~35% of surface contacts, with Cl···Cl contacts contributing 8% due to dichlorothiophene .

- Fluorophenyl Analogues : F···H interactions (12–18%) dominate, reducing π-stacking efficiency compared to chlorinated derivatives .

- Hydroxyl-Substituted Derivatives : O–H···O/N hydrogen bonds (20–25%) enhance thermal stability but reduce solubility .

Activité Biologique

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that includes a thiophene moiety and a dimethylamino group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The structural arrangement features a conjugated system that enhances its biological activity through mechanisms such as electron delocalization. The compound's dihedral angles between the thiophene and phenyl rings are relatively small, suggesting a planar structure conducive to interactions with biological targets .

Antimicrobial Properties

Research indicates that chalcone derivatives exhibit significant antimicrobial activity. In particular, studies have shown that this compound demonstrates efficacy against various bacterial strains. For instance, a study conducted by Tomar et al. evaluated the antimicrobial potential of several chalcones, including this compound, and found promising results against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Chalcones are known for their antioxidant properties, which are attributed to the presence of phenolic groups that can scavenge free radicals. The radical quenching ability of this compound has been noted in various studies, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Chalcones are reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating inflammatory diseases. The specific mechanisms through which this compound exerts these effects are still under investigation but may involve modulation of signaling pathways related to inflammation .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Tomar et al. (2007) | Demonstrated antimicrobial activity against multiple bacterial strains; significant inhibition observed with the tested chalcone derivatives. |

| Indira et al. (2002) | Highlighted the antioxidant properties of chalcones; suggested potential applications in food preservation and drug formulation due to their radical scavenging ability. |

| Sarojini et al. (2006) | Investigated the anti-inflammatory effects of various chalcones; indicated that derivatives like this compound could modulate inflammatory responses effectively. |

The biological activities of this compound can be attributed to several mechanisms:

- Electron Transfer : The conjugated double bond system allows for electron transfer processes that enhance its reactivity with biological targets.

- Hydrogen Bonding : The presence of functional groups enables hydrogen bonding with biomolecules, facilitating interaction with enzymes and receptors.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth, contributing to its therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.